molecular formula C16H21F2NO4 B2633802 Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate CAS No. 1823791-33-8

Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate

Cat. No. B2633802
CAS RN: 1823791-33-8
M. Wt: 329.344
InChI Key: FIYZBWONGOONHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate, also known as Compound A, is a synthetic compound that has gained attention for its potential in scientific research. This compound belongs to the class of fluorinated compounds, which have been widely used in various fields of science due to their unique properties.

Scientific Research Applications

Ligand Synthesis and Metal Complex Formation

  • Ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates, related to Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate, are used to form new O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes (Kudyakova et al., 2009).

Pharmaceutical Applications

  • The compound's polymorphic forms are characterized using spectroscopic and diffractometric techniques, presenting challenges for analytical and physical characterization (Vogt et al., 2013).
  • Ethyl 4-(4′-aminophenyl)-3-(trifluoromethyl)butanoate, which bears a similarity in structure, is synthesized for potential use in pharmaceutical applications (Coe et al., 1997).

Chemical Synthesis and Transformations

  • Ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, structurally related to the compound , is used in the synthesis of 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009).
  • The compound's analogues show potential in mitigating drug resistance in cancer therapies, highlighting its significance in medical research (Das et al., 2009).

Stereoselective Synthesis

  • A four-component tandem protocol is developed for the stereoselective synthesis of highly functionalized [1,4]-thiazines using ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate/ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate (Indumathi et al., 2007).

Organophosphorus Chemistry

  • 2-Ethoxy-6-oxo-1,2-azaphosphinane 2-oxide, related in structure, is used in the synthesis and reactions in organophosphorus chemistry, indicating the versatility of this class of compounds (Hewitt & Teese, 1984).

Peptide Synthesis

  • Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis, demonstrating the compound's importance in bioorganic synthesis (Thalluri et al., 2013).

properties

IUPAC Name

ethyl 3-[benzyl-(2-ethoxy-2-oxoethyl)amino]-2,2-difluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO4/c1-3-22-14(20)11-19(10-13-8-6-5-7-9-13)12-16(17,18)15(21)23-4-2/h5-9H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYZBWONGOONHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=CC=CC=C1)CC(C(=O)OCC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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